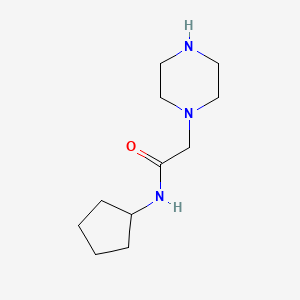

N-Cyclopentyl-2-piperazin-1-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as CPP, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of CPP is represented by the formula C11H21N3O . The structure includes a cyclopentyl group attached to a piperazine ring via an acetamide linkage .Physical and Chemical Properties Analysis

CPP has a molecular weight of 211.3 g/mol . The compound is likely to be a solid at room temperature, although specific physical properties such as melting point, boiling point, and solubility are not provided in the available sources .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of N-Cyclopentyl-2-piperazin-1-ylacetamide possess significant antimicrobial properties. For instance, new disubstituted piperazines have been synthesized, displaying potent antibacterial and antifungal activities. The most potent compound against Listeria monocytogenes and resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa was identified, highlighting the potential of these compounds in addressing drug-resistant bacterial infections (Sirakanyan et al., 2020).

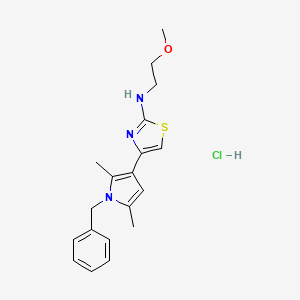

Anticholinesterase Activity

Compounds derived from this compound have been evaluated for their anticholinesterase activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study synthesized new thiazole-piperazine derivatives and found them to exhibit significant inhibition of AChE, suggesting their potential as therapeutic agents for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Yurttaş et al., 2013).

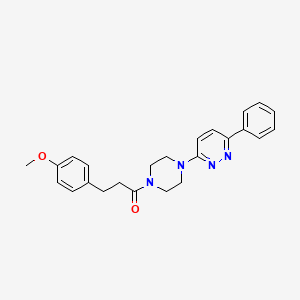

Anticancer Activity

The synthesis and evaluation of this compound derivatives have also focused on their anticancer potential. Some compounds demonstrated significant anticancer activity through various mechanisms, including inhibition of cell proliferation and interaction with specific cancer-related targets. For instance, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazoles were synthesized and showed promising antiproliferative activity against breast cancer cell lines, highlighting the diverse therapeutic applications of these compounds (Hassan et al., 2021).

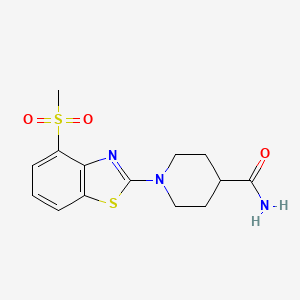

Anti-acetylcholinesterase Activity

Further research into this compound derivatives revealed their potential as anti-acetylcholinesterase agents. This activity suggests their applicability in treating neurodegenerative disorders by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby improving neurotransmission. Benzothiazole-based piperazine-dithiocarbamate derivatives were synthesized and displayed considerable anti-acetylcholinesterase activity, indicating their potential therapeutic use in managing conditions like Alzheimer's disease (Mohsen et al., 2014).

Properties

IUPAC Name |

N-cyclopentyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(13-10-3-1-2-4-10)9-14-7-5-12-6-8-14/h10,12H,1-9H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLSHXTCLRJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine](/img/structure/B2510184.png)

![N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2510190.png)

![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2510191.png)

![2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2510192.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2510200.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)

![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)